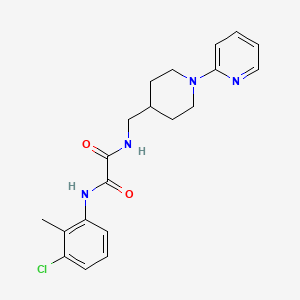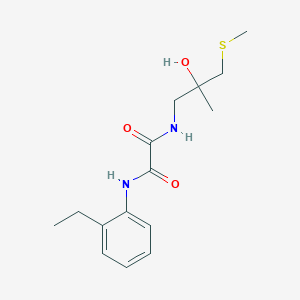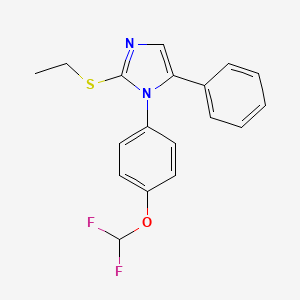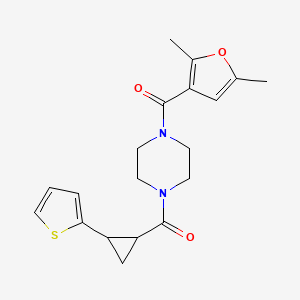
((1R,2R)-2-(Fluoromethyl)cyclopropyl)methanesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((1R,2R)-2-(Fluoromethyl)cyclopropyl)methanesulfonyl chloride, also known as Fmoc-Cl, is a chemical compound that is widely used in organic chemistry for the protection of amino acids during peptide synthesis. It is a highly reactive compound that can easily react with primary and secondary amines to form stable amide bonds.
Mécanisme D'action
((1R,2R)-2-(Fluoromethyl)cyclopropyl)methanesulfonyl chloride reacts with the amino group of the incoming amino acid to form a stable amide bond. The reaction is highly selective and occurs under mild conditions. The Fmoc group can be easily removed by treatment with a base such as piperidine, which allows for selective deprotection of the amino group for peptide chain elongation.
Biochemical and Physiological Effects
This compound has no known biochemical or physiological effects as it is not used as a drug or therapeutic agent. It is solely used as a chemical reagent in organic chemistry for peptide synthesis.
Avantages Et Limitations Des Expériences En Laboratoire
((1R,2R)-2-(Fluoromethyl)cyclopropyl)methanesulfonyl chloride has several advantages for lab experiments. It is a highly reactive compound that can easily react with primary and secondary amines to form stable amide bonds. It is also easy to handle and store, and is readily available from commercial suppliers. However, this compound has some limitations. It is highly toxic and corrosive, and should be handled with care. It also has a strong odor, which can be unpleasant and potentially harmful if inhaled.
Orientations Futures
There are several future directions for the use of ((1R,2R)-2-(Fluoromethyl)cyclopropyl)methanesulfonyl chloride in peptide synthesis. One area of research is the development of new Fmoc-protected amino acids with improved reactivity and selectivity. Another area of research is the development of new solid supports for peptide synthesis, which can improve the efficiency and yield of the reaction. Furthermore, this compound can be used in the synthesis of other biologically active compounds such as peptidomimetics and small molecule inhibitors, which can have potential therapeutic applications.
Conclusion
This compound, or this compound, is a highly reactive compound that is widely used in organic chemistry for the protection of amino acids during peptide synthesis. It is easy to handle and store, and has several advantages for lab experiments. However, it is highly toxic and corrosive, and should be handled with care. There are several future directions for the use of this compound in peptide synthesis, which can improve the efficiency and yield of the reaction and lead to the development of new biologically active compounds.
Méthodes De Synthèse
((1R,2R)-2-(Fluoromethyl)cyclopropyl)methanesulfonyl chloride can be synthesized by reacting methanesulfonyl chloride with 2-chloro-1,1,2-trifluoroethane in the presence of a base such as triethylamine. The reaction produces a mixture of diastereomers, which can be separated by column chromatography. The (1R,2R)-diastereomer is the desired product, which can be obtained in high yield and purity.
Applications De Recherche Scientifique
((1R,2R)-2-(Fluoromethyl)cyclopropyl)methanesulfonyl chloride is widely used in the field of peptide synthesis for the protection of amino acids. It is commonly used in solid-phase peptide synthesis, where the peptide chain is synthesized on a solid support using Fmoc-protected amino acids. This compound is used to protect the amino group of the incoming amino acid, which prevents unwanted side reactions and allows for selective deprotection of the Fmoc group during peptide chain elongation.
Propriétés
IUPAC Name |
[(1R,2R)-2-(fluoromethyl)cyclopropyl]methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClFO2S/c6-10(8,9)3-5-1-4(5)2-7/h4-5H,1-3H2/t4-,5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGBCHPDBCOZGQ-WHFBIAKZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1CS(=O)(=O)Cl)CF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1CS(=O)(=O)Cl)CF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClFO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2955393.png)



![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2955397.png)

![2-Chloro-N-(2-methylpropyl)-N-[1-(oxolan-3-yloxy)propan-2-yl]acetamide](/img/structure/B2955402.png)
![(Z)-ethyl 2-((2,3-dimethoxybenzoyl)imino)-1-isobutyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2955403.png)


![2-[4-(4-tert-butylphenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2955408.png)

